molecular formula C7H2Cl2FN B1459431 2,6-Dichloro-4-fluorobenzonitrile CAS No. 1473423-59-4

2,6-Dichloro-4-fluorobenzonitrile

Cat. No.: B1459431
CAS No.: 1473423-59-4
M. Wt: 190 g/mol
InChI Key: UAOCIVQQKRQKRF-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-fluorobenzonitrile is an organic compound with the molecular formula C7H2Cl2FN. It is a solid at room temperature and is known for its applications in various chemical processes and industries. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-fluorobenzonitrile typically involves the chlorination and fluorination of benzonitrile derivatives. One common method starts with 2,6-dichloro-3-fluoroacetophenone, which undergoes chlorination in the presence of chlorine gas and glacial acetic acid. The resulting product is then subjected to ammonolysis with ammonia gas to form 2,6-dichloro-3-fluorobenzamide. Finally, dehydration of the benzamide using bis(trichloromethyl) carbonate in an organic solvent yields this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale processes that utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include continuous flow reactions and the use of industrial by-products as starting materials to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-fluorobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form different functional groups depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Scientific Research Applications

2,6-Dichloro-4-fluorobenzonitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the development of drugs with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzonitrile: Similar structure but lacks the fluorine atom.

    4-Fluorobenzonitrile: Contains a fluorine atom but lacks the chlorine atoms.

    2,4-Dichlorobenzonitrile: Contains two chlorine atoms but in different positions.

Uniqueness

2,6-Dichloro-4-fluorobenzonitrile is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This unique structure makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2,6-dichloro-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOCIVQQKRQKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1473423-59-4
Record name 2,6-Dichloro-4-fluorobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1473423594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-4-fluorobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-Dichloro-4-fluorobenzonitrile
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK93BC35NP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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